molecular formula C6H9ClN2O2 B2583137 1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride CAS No. 2411194-79-9

1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride

Cat. No.: B2583137
CAS No.: 2411194-79-9
M. Wt: 176.6
InChI Key: JXDVIQLWMKAZBS-UHFFFAOYSA-N
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Description

1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone hydrochloride (CAS: 1081543-63-6) is a substituted imidazole derivative characterized by a hydroxymethyl group at position 5 and an ethanone group at position 2 of the imidazole ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. This compound is structurally significant due to its functional groups, which may influence reactivity and biological activity.

Properties

IUPAC Name

1-[5-(hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4(10)6-7-2-5(3-9)8-6;/h2,9H,3H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMVSSSYJIDXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411194-79-9
Record name 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]ethan-1-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia, followed by subsequent functionalization to introduce the hydroxymethyl and ethanone groups . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ethanone group can produce alcohols .

Scientific Research Applications

Chemistry

1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride serves as a building block in the synthesis of more complex molecules. It is also utilized as a catalyst in various chemical reactions due to its ability to participate in oxidation and reduction processes.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
OxidationHydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
ReductionEthanone group can be reduced to form alcohols.
SubstitutionImidazole ring can undergo nucleophilic or electrophilic substitution reactions.

Biology

Research indicates that this compound exhibits antimicrobial and antifungal properties, making it a candidate for further biological studies. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and influencing cellular processes .

Case Study: Antimicrobial Activity

A study conducted on various derivatives of imidazole compounds demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The compound's effectiveness was attributed to its ability to inhibit specific enzymes involved in microbial growth.

Medicine

The therapeutic potential of this compound is currently being explored for applications in treating diseases such as cancer and infections. Preliminary studies suggest that it may inhibit pathways involved in tumor growth and microbial resistance .

Table 2: Potential Therapeutic Applications

Disease TypeMechanism of Action
CancerInhibition of tumor growth pathways
Infectious DiseasesAntimicrobial activity against resistant strains

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique properties allow for the development of new formulations with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features Reference
1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone hydrochloride C₆H₉ClN₂O₂ (calc) 176.62 (calc) 5-(hydroxymethyl), 2-ethanone Polar due to hydroxymethyl; potential for hydrogen bonding.
1-Benzyl-5-(chloromethyl)-1H-imidazole hydrochloride C₁₁H₁₂Cl₂N₂ 243.14 1-benzyl, 5-(chloromethyl) Lipophilic chloromethyl group; benzyl enhances aromatic interactions.
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethanone C₆H₇ClN₂O 158.59 2-chloro, 1-methyl, 5-ethanone Chloro substituent increases electrophilicity; methyl group adds stability.
(E)-1-(5-Chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone hydrochloride C₁₂H₁₀Cl₂N₂OS 313.19 1-imidazolyl, 2-ethanone (thienyl-linked) Antifungal activity; thienyl moiety enhances bioavailability.
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride C₅H₉ClN₂O 148.59 2-hydroxymethyl, 1-methyl Compact structure; methyl group reduces steric hindrance.

Physicochemical Properties

  • Polarity : The hydroxymethyl group in the target compound increases hydrophilicity compared to chloromethyl derivatives (e.g., 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride) .
  • Stability: Ethanone groups (as in the target compound and ) may undergo nucleophilic reactions (e.g., hydrazone formation), whereas chloromethyl groups are prone to hydrolysis or substitution .

Biological Activity

1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride, also known as ethanone, is a compound with notable biological activity. Its structure, characterized by an imidazole ring and hydroxymethyl group, suggests potential applications in medicinal chemistry, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound based on various research findings.

  • Chemical Formula : C₆H₉ClN₂O₂
  • Molecular Weight : 176.6 g/mol
  • CAS Number : 2411194-79-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole moiety is known to participate in various biochemical pathways, potentially modulating enzyme activity and influencing cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties.
  • Receptor Interaction : It can interact with various receptors, potentially influencing inflammatory pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus4.8Bactericidal
Escherichia coli5.6Bactericidal
Candida albicans12.0Fungicidal

Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation through various mechanisms:

  • Inhibition of NF-kB Pathway : Studies indicate that it can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.
  • Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various imidazole derivatives, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 4.8 µg/mL against S. aureus, showcasing its potential as an effective antibacterial agent.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Research Findings

Recent studies have highlighted the versatility of this compound in various biological contexts:

  • Antimicrobial Studies : In vitro tests confirmed its efficacy against both Gram-positive and Gram-negative bacteria, with promising results against fungal strains as well .
  • Mechanistic Insights : Detailed analysis revealed that the compound's action involves complex interactions at the molecular level, affecting both microbial metabolism and host inflammatory responses .

Q & A

Q. What are the standard synthetic routes for 1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone hydrochloride, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves cyclization or substitution reactions. For example:

  • Chloroethanone Intermediate Route : React 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with hydroxymethyl-substituted amines in dioxane under reflux (16 hours) with anhydrous K₂CO₃. Purification involves ice quenching, filtration, and ethanol recrystallization .
  • Nickel-Catalyzed Cyclization : Use nickel catalysts for nitrile addition, proto-demetallation, and dehydrative cyclization. Mild conditions (room temperature, pH 7–8) preserve functional groups like hydroxymethyl .
    Critical Conditions :
  • Reflux time (≥16 hours) and solvent polarity (dioxane or ethanol) impact yield.
  • Catalytic efficiency (e.g., nickel vs. base-mediated) affects byproduct formation.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis : Compare experimental 1H^1H-NMR shifts with computational predictions (e.g., PubChem data). For imidazole derivatives, hydroxymethyl protons typically resonate at δ 4.5–5.0 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .
  • Mass Spectrometry : Confirm molecular weight (e.g., 181.01 g/mol for related imidazole hydrochlorides) via ESI-MS. Fragmentation patterns should align with imidazole ring stability .
  • HPLC Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Purity ≥95% indicates minimal byproducts .

Q. What are the key considerations for ensuring compound stability during storage and handling?

Methodological Answer:

  • Storage : Store below 4°C in airtight, light-resistant containers. Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis .
  • Handling : Avoid contact with strong oxidizers (e.g., H₂O₂) to prevent decomposition. Use PPE (gloves, goggles) due to irritant properties .
  • Stability Tests : Monitor via TLC or HPLC over 6 months. Degradation products (e.g., free imidazole) indicate poor storage conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated NMR shifts with experimental data to identify tautomers or protonation states .
  • Isotopic Labeling : Use 13C^{13}C-labeled hydroxymethyl groups to trace unexpected coupling in 13C^{13}C-NMR. Resolves ambiguities in substituent positioning .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration. Example: Imidazole derivatives often form monoclinic crystals (space group P2₁/c) .

Q. What strategies are effective in designing derivatives of this compound to explore structure-activity relationships?

Methodological Answer:

  • Functional Group Manipulation :
    • Hydroxymethyl Replacement : Substitute with carboxamide or thioether groups via nucleophilic substitution (e.g., NaBH₄ reduction or thiol coupling) .
    • Imidazole Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 4 to enhance electrophilicity. Use TDAE methodology for regioselective alkylation .
  • High-Throughput Screening : Employ parallel synthesis with varied aryl/aralkyl amines (e.g., 4-methoxyphenyl or fluorophenyl) to generate libraries. Assess bioactivity via antimicrobial assays .

Q. What mechanistic insights can be gained from studying the compound's reactivity under varying catalytic conditions?

Methodological Answer:

  • Base vs. Metal Catalysis :
    • Base-Mediated (K₂CO₃) : Proceeds via SN2 mechanism, favoring hydroxymethyl retention but limited by steric hindrance .
    • Nickel-Catalyzed : Follows radical intermediates, enabling C–N bond formation at hindered positions. Mechanistic studies (EPR spectroscopy) confirm Ni⁰/Niᴵᴵ redox cycles .
  • Solvent Effects : Polar aprotic solvents (DMF) accelerate nucleophilic substitution, while dioxane minimizes side reactions (e.g., imidazole ring oxidation) .

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